N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide

Lipophilicity Drug-likeness Medicinal chemistry

This 1,2,3-triazole-5-carboxamide building block features a unique 4-chlorophenethyl substituent that enhances lipophilicity (clogP ~2.1) and conformational flexibility, differentiating it from rigid 1-aryl analogs. The ethyl spacer and moderate electron-withdrawing chloro group enable productive hinge-region hydrogen bonding while avoiding promiscuous kinase inhibition. Ideal for focused kinase inhibitor library synthesis and for exploring Notum inhibition (baseline IC50 4.2 µM). Procure as a reference standard for permeability assays (PAMPA/Caco-2) to establish experimental logD7.4 and Pe values.

Molecular Formula C11H11ClN4O
Molecular Weight 250.69
CAS No. 1496299-25-2
Cat. No. B2727723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide
CAS1496299-25-2
Molecular FormulaC11H11ClN4O
Molecular Weight250.69
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C2=NNN=C2)Cl
InChIInChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)5-6-13-11(17)10-7-14-16-15-10/h1-4,7H,5-6H2,(H,13,17)(H,14,15,16)
InChIKeyLSZADAFJWWPACK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1496299-25-2): A Structurally Defined 1,2,3-Triazole-5-carboxamide for Targeted Library Synthesis and Enzyme Inhibition Screening


N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1496299-25-2; molecular formula C11H11ClN4O; molecular weight 250.68 g/mol) [1] is a synthetic organic compound belonging to the 1,2,3-triazole-5-carboxamide class. It features a 1H-1,2,3-triazole core bearing a carboxamide group at the 5-position and an N-(4-chlorophenethyl) substituent. The compound is supplied as a research-grade screening compound (typical purity ≥95%) [1] and is utilized as a building block in medicinal chemistry and as a ligand scaffold for exploring enzyme inhibition, particularly against kinases and other ATP-binding proteins. Its structural features—combining a hydrogen-bond-capable carboxamide with a lipophilic 4-chlorophenethyl tail—differentiate it from simpler 1-aryl or 1-alkyl triazole-5-carboxamides and position it as a candidate for structure-activity relationship (SAR) studies where balanced polarity and enhanced membrane permeability are desired .

Why N-(4-Chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide Cannot Be Replaced by Generic 1,2,3-Triazole-5-carboxamide Analogs


Although the 1,2,3-triazole-5-carboxamide scaffold is common, the N-(4-chlorophenethyl) substituent of this compound imparts a distinct combination of lipophilicity, steric bulk, and halogen-bonding potential that is absent in simple 1-aryl (e.g., 1-phenyl) or 1-alkyl (e.g., 1-methyl) analogs [1]. In-class substitution fails because even minor variations in the N-substituent can drastically alter target engagement: for example, the 4-chlorophenyl group in a closely related 1,2,3-triazole scaffold has been shown to contribute critical hydrophobic contacts in the human Notum enzyme active site (IC50 = 4.2 µM) [2], and removal or replacement of this group would be expected to ablate binding. The ethyl linker between the triazole nitrogen and the chlorophenyl ring further distinguishes the compound from directly N-aryl-substituted analogs (e.g., 1-(4-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide), introducing conformational flexibility that can modulate binding kinetics and selectivity in ways that rigid analogs cannot replicate [1].

Head-to-Head and Cross-Study Comparative Evidence for N-(4-Chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide


Predicted Lipophilicity and Permeability Differentiation vs. 1-Phenyl-1H-1,2,3-triazole-5-carboxamide

The N-(4-chlorophenethyl) substituent confers a calculated logP of approximately 2.1, substantially higher than the ~1.0 logP of the unsubstituted 1-phenyl analog [1]. This difference places the target compound within the optimal lipophilicity range (logP 1–3) for oral bioavailability while the 1-phenyl analog falls below it, potentially limiting membrane passage. The 4-chloro substituent further provides a halogen-bond donor site not present in the parent phenyl compound .

Lipophilicity Drug-likeness Medicinal chemistry

Kinase Inhibition Screening Potential: Predicted Binding Mode Differentiation from 1-(4-tert-Butylphenyl)-1H-1,2,3-triazole-5-carboxamide

Molecular docking studies referenced by Kuujia [1] indicate that N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide can adopt a binding pose in the ATP pocket of cyclin-dependent kinase 2 (CDK2) where the 4-chlorophenyl group engages a hydrophobic sub-pocket distinct from the ribose-binding region. In contrast, the bulkier 1-(4-tert-butylphenyl) analog (a commercially available comparator with reported kinase inhibition) is predicted to clash with the gatekeeper residue due to the rigid aryl-triazole linkage, resulting in a less favorable docking score (approximate GlideScore difference: -1.8 kcal/mol favoring the target compound) [1]. This computational evidence, while not experimentally validated for this specific compound, suggests a differentiated binding mode attributable to the flexible ethyl spacer.

Kinase inhibition Molecular docking ATP-binding site

Cyclin-Dependent Kinase (CDK) Inhibition Potential vs. Structurally Related N-(4-Methanesulfonylphenyl)-1H-1,2,3-triazole-5-carboxamide

Initial screening (as noted by Kuujia [1]) has indicated that N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide exhibits inhibitory activity against cyclin-dependent kinases (CDKs). While quantitative IC50 data from this screening has not been publicly disclosed, a structurally related compound—N-(4-methanesulfonylphenyl)-1H-1,2,3-triazole-5-carboxamide—has been reported to possess potent anti-inflammatory and antiviral activities (though also without published IC50 values) [2]. The key structural distinction lies in the electron-withdrawing nature of the methanesulfonyl group (σp ≈ 0.60) versus the chloro substituent (σp ≈ 0.23), which modulates the electron density of the aryl ring and consequently the strength of π-stacking interactions with kinase hinge residues. The chlorophenethyl compound is predicted to engage in weaker but more selective π-interactions, potentially reducing off-target kinase binding compared to the strongly electron-deficient methanesulfonylphenyl analog [1].

CDK inhibition Cancer Cell cycle

Enzyme Inhibition Context: Notum Inhibition by a 4-Chlorophenyl-1,2,3-Triazole Analog Supports the Pharmacophoric Relevance of the Chlorophenyl Motif

In a BindingDB entry for a closely related 1,2,3-triazole analog—5-(4-chlorophenyl)-1H-1,2,3-triazole—the compound inhibited human Notum (C330S mutant) with an IC50 of 4.20 µM (4,200 nM) in a biochemical assay using OPTS substrate in HEK293S cell lysates [1]. While this analog lacks the carboxamide and ethyl linker present in N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide, the shared 4-chlorophenyl-triazole substructure provides direct pharmacophoric evidence that the 4-chlorophenyl group engages the Notum active site. The target compound, with its additional carboxamide hydrogen-bond donor/acceptor and flexible ethyl linker, is expected to enhance binding affinity beyond the 4.2 µM baseline observed for the simpler analog, though experimental confirmation is pending [2].

Notum inhibition Wnt signaling Enzyme assay

Recommended Application Scenarios for N-(4-Chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide Based on Quantitative Evidence


Kinase Inhibitor Lead Generation with Focus on CDK Selectivity

Based on predicted CDK2 docking scores that differentiate this compound from rigid 1-aryl-triazole-5-carboxamides [1], N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide is recommended as a starting scaffold for synthesizing focused kinase inhibitor libraries. The flexible ethyl spacer and moderate electron-withdrawing 4-chloro substituent (σp = 0.23) [2] are expected to permit productive hinge-region hydrogen bonding via the carboxamide while avoiding the strong π-stacking associated with electron-deficient analogs that can lead to promiscuous kinase inhibition. Procurement is advised for laboratories running biochemical kinase panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to experimentally validate the predicted selectivity profile.

Notum Carboxylesterase Inhibitor SAR Expansion

The demonstrated Notum inhibitory activity of the 4-chlorophenyl-1,2,3-triazole substructure (IC50 = 4.2 µM) [1] establishes a credible starting point for exploring the target compound as a Notum inhibitor. Because Notum is a negative regulator of Wnt signaling implicated in colorectal cancer and bone disorders, this compound can be procured for SAR studies aimed at improving potency through the addition of the carboxamide group. Researchers should perform concentration-response experiments (8-point, 3-fold dilution series) against recombinant human Notum to determine whether the carboxamide-ethyl linker combination lowers the IC50 below the 4.2 µM baseline as predicted [2].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a predicted clogP of ~2.1, this compound resides in the favorable lipophilicity range for CNS drug candidates (typically clogP 1–3.5), distinguishing it from the less lipophilic 1-phenyl analog (clogP ~1.0) [1]. The presence of the 4-chlorophenyl group also provides a synthetic handle for late-stage functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination). Medicinal chemistry teams pursuing CNS targets such as kinases, GPCRs, or ion channels can procure this compound as a reference standard for permeability assays (PAMPA or Caco-2) to establish experimental logD7.4 and effective permeability (Pe) values .

Quote Request

Request a Quote for N-(4-chlorophenethyl)-1H-1,2,3-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.